molecular formula C11H11ClFN3 B1530243 1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine CAS No. 1178482-37-5

1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

Cat. No.: B1530243
CAS No.: 1178482-37-5
M. Wt: 239.67 g/mol
InChI Key: YJBUNAFIDMMSEF-UHFFFAOYSA-N
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Description

1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a useful research compound. Its molecular formula is C11H11ClFN3 and its molecular weight is 239.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Puthran et al. (2019) focused on the synthesis of novel Schiff bases using derivatives related to the compound . These bases were synthesized through multi-step reactions involving Gewald synthesis and Vilsmeier-Haack reaction. The antimicrobial activity of these compounds was tested, showing excellent activity for certain derivatives compared to others. This suggests the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).

Structural Characterization

Research by Loh et al. (2013) and Kariuki et al. (2021) involved the synthesis and structural characterization of N-substituted pyrazolines and isostructural thiazoles, respectively, featuring components structurally similar to the target compound. These studies highlight the importance of understanding molecular structures for the development of new chemical entities with potential therapeutic applications (Loh et al., 2013); (Kariuki et al., 2021).

Polymer Modification

A study by Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures related to the compound . The modified polymers showed increased swelling and thermal stability, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).

Molecular Probes Development

Kumar et al. (2011) reported on the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the human A2A adenosine receptor. These compounds, including ones with structural similarities to the compound , were designed as molecular probes to study the receptor, showcasing the compound's potential use in developing new therapeutic agents (Kumar et al., 2011).

Synthesis and Biological Activity

Research has also focused on synthesizing new derivatives and evaluating their biological activities. For example, Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, which could serve as building blocks in medicinal chemistry due to their potential biological activities (Surmont et al., 2011).

Properties

IUPAC Name

1-[4-(4-chloropyrazol-1-yl)-3-fluorophenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c1-7(14)8-2-3-11(10(13)4-8)16-6-9(12)5-15-16/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBUNAFIDMMSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=C(C=N2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
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1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
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1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
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1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
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1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
Reactant of Route 6
1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine

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